molecular formula C19H20N2O2 B10775515 3-[(2,4-Dimethoxyphenyl)methylidene]-3,4,5,6-tetrahydro-2,3'-bipyridine

3-[(2,4-Dimethoxyphenyl)methylidene]-3,4,5,6-tetrahydro-2,3'-bipyridine

Cat. No.: B10775515
M. Wt: 308.4 g/mol
InChI Key: RPYWXZCFYPVCNQ-UHFFFAOYSA-N
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Description

3-[(2,4-Dimethoxyphenyl)methylidene]-3,4,5,6-tetrahydro-2,3’-bipyridine is a complex organic compound characterized by its unique structure, which includes a bipyridine core and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-Dimethoxyphenyl)methylidene]-3,4,5,6-tetrahydro-2,3’-bipyridine typically involves the condensation of 2,4-dimethoxybenzaldehyde with 3,4,5,6-tetrahydro-2,3’-bipyridine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as toluene or DMF (dimethylformamide), to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dimethoxyphenyl)methylidene]-3,4,5,6-tetrahydro-2,3’-bipyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide (H₂O₂), pyridinium dichromate (PCC)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Solvents: Toluene, DMF (dimethylformamide)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the original compound, while reduction reactions may produce reduced forms with altered functional groups.

Scientific Research Applications

3-[(2,4-Dimethoxyphenyl)methylidene]-3,4,5,6-tetrahydro-2,3’-bipyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(2,4-Dimethoxyphenyl)methylidene]-3,4,5,6-tetrahydro-2,3’-bipyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity and subsequent biological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,4-Dimethoxyphenyl)methylidene]-3,4,5,6-tetrahydro-2,3’-bipyridine is unique due to its specific structural features, which include a bipyridine core and a dimethoxyphenyl group. This combination of structural elements imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[5-[(2,4-dimethoxyphenyl)methylidene]-3,4-dihydro-2H-pyridin-6-yl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-22-17-8-7-14(18(12-17)23-2)11-15-5-4-10-21-19(15)16-6-3-9-20-13-16/h3,6-9,11-13H,4-5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYWXZCFYPVCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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